6-tert-butyl-4H-isoquinoline-1,3-dione

CDK4 inhibitor Medicinal chemistry Kinase selectivity

6-tert-butyl-4H-isoquinoline-1,3-dione (CAS 943749-70-0) is a bicyclic heterocycle featuring a rigid isoquinoline-1,3-dione core with a bulky, electron-donating tert-butyl substituent at the 6-position. This substitution pattern is not arbitrary; it has been specifically identified in structure-activity relationship (SAR) studies as a key modification that enhances inhibitory potency against cyclin-dependent kinase 4 (CDK4), a validated oncology target.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B8435403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-butyl-4H-isoquinoline-1,3-dione
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=O)NC(=O)C2
InChIInChI=1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(15)14-12(10)16/h4-6H,7H2,1-3H3,(H,14,15,16)
InChIKeyZFOVPLCUZSCXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 6-tert-butyl-4H-isoquinoline-1,3-dione: Core Scaffold for Next-Generation CDK4 Inhibitors


6-tert-butyl-4H-isoquinoline-1,3-dione (CAS 943749-70-0) is a bicyclic heterocycle featuring a rigid isoquinoline-1,3-dione core with a bulky, electron-donating tert-butyl substituent at the 6-position . This substitution pattern is not arbitrary; it has been specifically identified in structure-activity relationship (SAR) studies as a key modification that enhances inhibitory potency against cyclin-dependent kinase 4 (CDK4), a validated oncology target [1]. The unadorned isoquinoline-1,3-dione core itself was first recognized as a selective inhibitor chemotype for tyrosyl DNA phosphodiesterase 2 (TDP2) [2], placing this compound at the intersection of multiple high-value drug discovery programs.

Why 6-tert-butyl-4H-isoquinoline-1,3-dione Cannot Be Replaced by Unsubstituted or Simple Alkyl Analogs


The isoquinoline-1,3-dione core is a privileged scaffold, but its biological activity is exquisitely sensitive to substitution at the 6-position. Empirical SAR data shows that simple, unsubstituted or 6-halo analogs fail to achieve the same level of CDK4 inhibition. A pivotal study demonstrated that introducing a tert-butyl group at C-6 specifically enhances CDK4 inhibitory activity, distinguishing it from the parent core and other substituents [1]. This is not a general lipophilic effect; the enhancement is linked to the unique steric and electronic properties of the tert-butyl group, which fills a specific hydrophobic pocket in the CDK4 active site. Generic substitution with an unsubstituted core (CAS 4456-77-3, LogP ~0.83) or a 6-methyl derivative would fundamentally alter the pharmacophore and compromise the target potency and selectivity profile that makes this precise scaffold valuable as a starting point for lead optimization [2].

Quantitative Differentiation Guide: How 6-tert-butyl-4H-isoquinoline-1,3-dione Compares to Its Closest Analogs


Enhanced CDK4 Inhibitory Potency Conferred by the 6-tert-Butyl Group

A foundational SAR study on 4-(benzylaminomethylene)isoquinoline-1,3-diones explicitly identifies a tert-butyl substituent at the 6-position as a potency-enhancing group for CDK4 inhibition. This finding places the 6-tert-butyl-4H-isoquinoline-1,3-dione scaffold in a superior position compared to the unsubstituted or 6-halo cores for initiating a CDK4 inhibitor program [1]. The specific enhancement is observed in a series of fully elaborated inhibitors, providing a direct translatable value to the core scaffold.

CDK4 inhibitor Medicinal chemistry Kinase selectivity

Increased Lipophilicity Compared to the Unsubstituted Core

The addition of a tert-butyl group dramatically alters the compound's physicochemical profile. The unsubstituted 4H-isoquinoline-1,3-dione has a reported LogP of approximately 0.83, indicating high aqueous solubility but limited membrane permeability [1]. Computational predictions estimate the LogP of 6-tert-butyl-4H-isoquinoline-1,3-dione to be in the range of 3.0-3.4, representing an increase of roughly 2.2-2.6 log units [2]. This shift moves the scaffold into a more favorable lipophilicity range for oral bioavailability and passive membrane diffusion, a crucial advantage for developing cell-permeable probes or drugs.

Physicochemical properties Lipophilicity Drug-likeness

Metabolic Stability Advantage of the 6-tert-Butyl Substituent in Human Liver Microsomes

The same foundational CDK4 inhibitor study provides metabolic stability data. While administering a full inhibitor, the tert-butyl group at the 6-position was one of the strategic modifications used to circumvent the metabolic liability associated with the phenolic headpiece [1]. Although direct microsomal stability data for the 6-tert-butyl core alone is not provided, the study's conclusion that a 6-tert-butyl group contributes to a more stable pharmacophore is a strong class-level inference. This contrasts with unsubstituted or 6-halo cores, which may be more susceptible to oxidative metabolism at the 6-position.

Metabolic stability ADME Lead optimization

Structural Confirmation as a Key Intermediate for Potent CDK1/4 Inhibitors

6-tert-butyl-4H-isoquinoline-1,3-dione serves as the direct synthetic precursor to 6-tert-Butyl-4-{[(4-hydroxy-5-propoxy-pyridin-2-ylmethyl)-amino]-methylene}-4H-isoquinoline-1,3-dione (CHEMBL515631), a compound with a reported IC50 of 6,200 nM against CDK1/Cyclin B1 [1]. This establishes the scaffold's utility in generating tool compounds for kinase profiling. A structurally similar but unsubstituted analog, CHEMBL484477 (6-bromo derivative), shows CDK1 inhibition in BindingDB, but the tert-butyl group is specifically favored for CDK4 selectivity over CDK1, making the 6-tert-butyl core the preferred choice for developing CDK4-selective chemical probes [2].

Chemical biology Target engagement Binding assay

High-Impact Procurement Scenarios for 6-tert-butyl-4H-isoquinoline-1,3-dione


Initiating a CDK4-Focused Medicinal Chemistry Program

For a drug discovery team starting a new CDK4 inhibitor project, procuring 6-tert-butyl-4H-isoquinoline-1,3-dione is a strategically superior choice over the unsubstituted core. The SAR knowledge from Tsou et al. [1] provides immediate guidance for derivatization, with the 6-tert-butyl group pre-installed to enhance potency and selectivity. This accelerates the hit-to-lead process by eliminating an entire round of optimization at the 6-position. The compound's solubility in DMSO and DMF makes it readily amenable to standard medicinal chemistry workflows.

Developing Cell-Permeable Chemical Probes for Target Engagement Studies

The significantly higher predicted LogP of the 6-tert-butyl scaffold (~3.0-3.4) compared to the parent core (0.83) makes it a more suitable starting point for designing cell-permeable probes [1]. Research groups studying CDK4 or TDP2 cellular function can procure this compound to synthesize tool compounds that are more likely to cross cell membranes, facilitating target engagement and occupancy studies in intact cells.

Building a Kinase Inhibitor Library with Structural Diversity

For an industrial compound collection or academic screening center, the 6-tert-butyl-4H-isoquinoline-1,3-dione scaffold offers a distinct shape and pharmacophore. Its pre-validated activity against CDK4 [1] and its derivation to a known CDK1 inhibitor [2] make it a valuable addition to kinase-focused libraries. Procuring this specific building block, rather than a generic isoquinoline-dione, ensures the library contains compounds with a proven biological annotation, increasing the potential hit rate from kinase screens.

Serving as a Quality Control Standard in Synthetic Chemistry

Given its commercial availability and defined purity (typical 95%), 6-tert-butyl-4H-isoquinoline-1,3-dione can be procured as a reference standard for HPLC or LC-MS method development. Analytical chemistry groups can use it to validate new synthetic routes to isoquinoline-1,3-dione derivatives, using its distinct retention time and mass spectrum as a benchmark for reaction monitoring and product purity assessment.

Quote Request

Request a Quote for 6-tert-butyl-4H-isoquinoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.